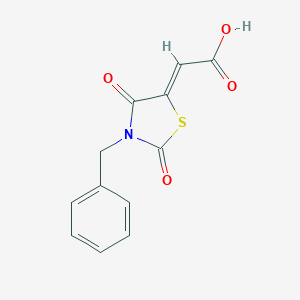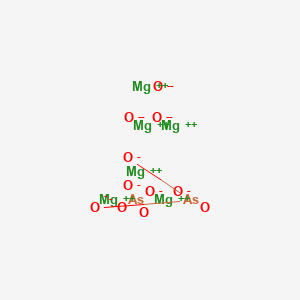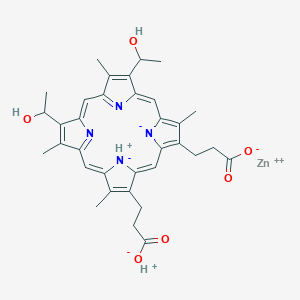![molecular formula C20H21N3O3 B228517 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide, also known as Compound 32, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-based compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the degradation of various client proteins that are essential for the growth and survival of cancer cells. Additionally, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to inhibit tumor growth and metastasis in mouse models of breast and lung cancer. It has also been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and doxorubicin. Furthermore, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 is its specificity towards Hsp90, which makes it a promising candidate for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32. One direction is to optimize its structure to improve its solubility and bioavailability. Another direction is to study its efficacy in combination with other cancer drugs. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative disorders. Overall, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 holds great promise as a potential cancer treatment, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 involves the reaction of 2-hydroxybenzamide with 2-oxo-1-pentylindole-3-carbaldehyde in the presence of a base. The resulting compound is purified using column chromatography, and its structure is confirmed using spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It works by targeting a specific protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-8-13-23-16-11-6-4-9-14(16)18(20(23)26)21-22-19(25)15-10-5-7-12-17(15)24/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,22,25)/b21-18- |
Clave InChI |
PEWCGBJSDBSGHK-UZYVYHOESA-N |
SMILES isomérico |
CCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3O)/C1=O |
SMILES |
CCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3O)C1=O |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)







![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)